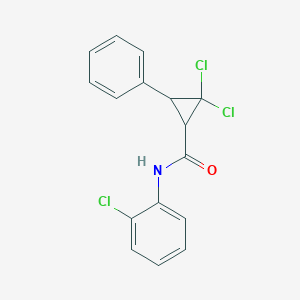

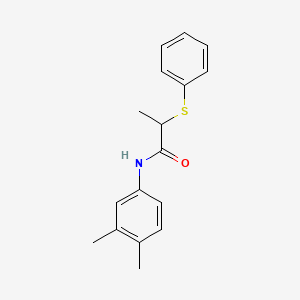

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide, also known as DCPA, is a cyclopropane herbicide that is widely used in agricultural practices. DCPA is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. It is classified as a pre-emergent herbicide, which means that it is applied to the soil before the weeds emerge.

Mecanismo De Acción

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and protect plants from oxidative damage. By inhibiting the biosynthesis of carotenoids, 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide disrupts the normal growth and development of weeds, ultimately leading to their death.

Biochemical and physiological effects:

Studies have shown that 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide can have toxic effects on non-target organisms such as earthworms and aquatic organisms. 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide has been shown to cause reproductive and developmental toxicity in rats and mice.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide is a widely used herbicide in agricultural practices, making it readily available for laboratory experiments. However, its potential toxicity to non-target organisms must be taken into consideration when designing experiments.

Direcciones Futuras

Future research on 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide could focus on developing more environmentally friendly alternatives to this herbicide. Additionally, studies could be conducted to explore the potential use of 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide as a fungicide in crop protection. Further research could also investigate the potential health effects of 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide exposure in humans.

Métodos De Síntesis

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide is synthesized by the reaction of 2-chloroacetamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylmagnesium bromide to yield 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide.

Aplicaciones Científicas De Investigación

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its herbicidal properties. It is used to control annual grasses and broadleaf weeds in a variety of crops including corn, soybeans, and potatoes. 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide has also been studied for its potential use as a fungicide.

Propiedades

IUPAC Name |

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NO/c17-11-8-4-5-9-12(11)20-15(21)14-13(16(14,18)19)10-6-2-1-3-7-10/h1-9,13-14H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNCOMVUSQSJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)

![3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5153987.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5153994.png)

![2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5154001.png)

![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)

![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)